REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]#[N:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Na].CO.[C:17](=O)([O:20]C)[O:18][CH3:19]>>[C:1]1([CH:11]([C:17]([O:18][CH3:19])=[O:20])[C:12]#[N:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |^1:13|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated to reflux
|
Type
|
CUSTOM
|
Details
|
evaporates off
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is kept refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the excess dimethyl carbonate is then evaporated off to dryness
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C#N)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |